![molecular formula C19H21N3O4S B2963339 Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate CAS No. 946324-41-0](/img/structure/B2963339.png)
Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate
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Overview
Description
This compound is a derivative of quinazolin, a type of heterocyclic compound . Quinazolin derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aldehydes, ethyl acetoacetate, and urea .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has synthesized new quinazoline derivatives with potential as antimicrobial agents. These compounds, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives, have been screened for antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating promising results (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Cytotoxic Evaluation for Cancer Treatment
A series of novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma cell lines. These compounds exhibit inhibitory effects on the growth of cancer cells, showcasing their potential in cancer research (El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S., 2016).
Enzyme Inhibition Studies
Quinazoline derivatives have also been explored for their enzyme inhibitory properties, particularly as monoamine oxidase inhibitors, which play a role in treating various neurological disorders. These studies offer insights into the therapeutic potentials of quinazoline derivatives in treating conditions related to enzyme dysregulation (Misra, R. S., Dwivedi, C., & Parmar, S. S., 1980).
Molecular Docking and Structural Analysis
Further, molecular docking and structural analyses of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate have been conducted to understand the molecule's stability and interaction potentials. Such studies provide a foundation for designing drugs with targeted biological activities, highlighting the compound's role in drug discovery processes (El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., Al-Suwaidan, I. A., & Alsenoy, C., 2016).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)11-27-17-14-5-3-4-6-15(14)21-19(25)22-17/h7-10H,2-6,11H2,1H3,(H,20,23)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGZOKTVTWNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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